Formulation SciencePharmaceutical ManufacturingSolid Dosage Forms
Formulation scientists encounter hygroscopicity and deliquescence challenges with sodium valproate in solid dosage development. As the water-soluble sodium salt of valproic acid, it enables direct compression and wet granulation-processes impossible with the liquid parent compound.
• Freely soluble in water (>50 mg/mL) for co-solvent-free in vitro assays.
• Solid-state API (≥98% purity) optimized for immediate-release and extended-release tablet manufacturing.
• Validated HDAC inhibitor: IC50 35.5-400 µM (HDAC1), applicable in epigenetic and neuroscience research.
Molecular FormulaC8H15NaO2
Molecular Weight166.19 g/mol
CAS No.1069-66-5
Cat. No.B1682816
⚠ Attention: For research use only. Not for human or veterinary use.
25 mg / 50 mg / 100 mg / 25 g / 100 g / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Handling Information
Appearance
White to off-white crystalline powder
Solubility
Soluble in DMSO, not in water
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Sodium Valproate Technical Profile
Sodium valproate (CAS 1069-66-5) is the sodium salt of valproic acid, a branched short-chain fatty acid. It is a white or almost white, crystalline, and deliquescent powder with the molecular formula C8H15NaO2 and a molecular weight of 166.19 g/mol [1]. As a solid at room temperature, it is the preferred form for manufacturing solid oral dosage forms, in contrast to its parent compound, valproic acid, which exists as a liquid [2]. The compound is freely soluble in water and ethanol, a key physicochemical property that distinguishes it from valproic acid, which is only slightly soluble in water [1]. Its primary therapeutic use is as an antiepileptic agent, though it is also indicated for bipolar disorder and migraine prophylaxis.
1
Solid-state form
Supports direct compression and solid oral dosage form research workflows.
2
Aqueous solubility
Freely soluble in water and ethanol, enabling reproducible in vitro and IV formulation dosing.
3
Epigenetic tool compound
Reported HDAC inhibition profile supports class I target engagement studies and pathway-response models.
[1] S. Budavari (Ed.), The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals, 14th ed., Merck & Co., Inc., Whitehouse Station, NJ, 2006, p. 9910. View Source
[2] United States Patent 6077542. Solid substances comprising valproic acid and sodium valproate. Issued June 20, 2000. View Source
Sodium Valproate Physicochemical Distinctions
While sodium valproate, valproic acid, and divalproex sodium share the same active moiety (the valproate ion), their interchangeable use is often not feasible in research or industrial settings. Their distinct physicochemical properties—including physical state, solubility, hygroscopicity, and dissolution characteristics—directly impact formulation design, manufacturing processes, and in vitro assay performance [1]. For instance, the highly hygroscopic and deliquescent nature of sodium valproate presents unique challenges in solid dosage form development, a factor that is not mitigated by simply substituting with valproic acid [2]. Furthermore, while oral formulations may be bioequivalent in terms of total systemic exposure, differences in dissolution rates and absorption kinetics can lead to variations in peak plasma concentrations, potentially affecting experimental outcomes or clinical tolerability [3]. The specific crystalline form and hydration state of sodium valproate are also critical, as they can significantly alter the drug's stability, flow properties, and dissolution profile compared to other salts or forms [4].
Primary Valproate Form
Sodium Valproate (Solid)
White crystalline powder, hygroscopic. Enables tablet manufacturing via direct compression and roller compaction.
Potential Substitute
Valproic Acid (Liquid)
Viscous liquid at room temperature, slightly soluble in water. Requires complex processing for solid dosage forms and may require co-solvents for in vitro assays.
Research Tool Compound
Sodium Valproate (HDACi)
Reported IC50 of 35.5 µM / 400 µM for HDAC1. Broad epigenetic modulator tool for class I HDAC pathway studies.
Potential Substitute
Sodium Butyrate
Reported higher potency (IC50 8.3 µM HDAC1), but distinctly different target engagement and pharmacokinetic profile, limiting direct pathway-response comparison.
Analytical Standard
Sodium Valproate (Crystalline)
High purity, well-characterized crystalline form suitable as a primary HPLC/GC calibrator.
Potential Substitute
Divalproex Sodium
An oligomeric complex with different stoichiometry and dissolution characteristics. May not transfer directly to ion-specific quantitation methods.
[1] O. H. Aboul-Enein, A. A. Al-Badr, and S. W. F. Gadkariem, 'Valproic Acid and Sodium Valproate: Comprehensive Profile', in Profiles of Drug Substances, Excipients and Related Methodology, vol. 32, Academic Press, 2006, pp. 209-240. View Source
[2] United States Patent 6077542. Solid substances comprising valproic acid and sodium valproate. Issued June 20, 2000. View Source
[3] C. Delage, M. Palayer, B. Etain, et al., 'Valproate, divalproex, valpromide: Are the differences in indications justified?', Biomedicine & Pharmacotherapy, vol. 155, p. 113771, Nov. 2022. View Source
[4] China Patent CN102702080A. Sodium valproate crystal form as well as preparation method and application thereof. Published July 25, 2012. View Source
Sodium Valproate Quantitative Evidence
Physical State: Solid Form Advantage
Sodium valproate is a solid at room temperature (20°C to 30°C), with a melting point of approximately 300°C, making it suitable for the manufacture of solid dosage forms like tablets. In contrast, its closest analog, valproic acid, is a liquid at room temperature and is therefore unsuitable for direct compression or solid formulation without additional processing [1]. This fundamental difference in physical state is the primary reason sodium valproate, rather than the free acid, is selected for the vast majority of solid oral drug products.
This physical property directly determines the manufacturability of the compound into a solid oral dosage form, which is a critical factor in drug development and commercial production.
Formulation SciencePharmaceutical ManufacturingSolid Dosage Forms
[1] United States Patent 6077542. Solid substances comprising valproic acid and sodium valproate. Issued June 20, 2000. View Source
Aqueous Solubility: IV & Rapid Dissolution
Sodium valproate exhibits significantly higher aqueous solubility compared to valproic acid. It is reported as freely soluble in water and ethanol (approx. 750 g/L) [1], or at a concentration of 50 mg/mL . This is in stark contrast to valproic acid, which is described as 'slightly soluble' in water [2]. This difference is critical for the development of parenteral formulations and for achieving rapid dissolution of immediate-release oral dosage forms.
Enables rapid dissolution in aqueous assay and IV formulation research contexts.
Critical for achieving consistent exposure in in vitro models and parenteral preparations.
Preclinical FormulationBioavailabilityAnalytical Method Development
Evidence Dimension
Aqueous Solubility at 25°C
Target Compound Data
Freely soluble (approx. 750 g/L or 50 mg/mL)
Comparator Or Baseline
Valproic acid: Slightly soluble
Quantified Difference
Sodium valproate is freely soluble, while valproic acid is only slightly soluble.
Conditions
In vitro solubility test in water at 25°C [REFS-1, REFS-2, REFS-3].
Why This Matters
The high aqueous solubility of sodium valproate is a key differentiator that allows for its use in intravenous formulations and ensures rapid dissolution in vitro, which is essential for immediate drug release and consistent absorption in vivo.
Preclinical FormulationBioavailabilityAnalytical Method Development
[1] NCATS Inxight Drugs. VALPROATE SODIUM. U.S. Department of Health and Human Services. View Source
[2] O. H. Aboul-Enein, A. A. Al-Badr, and S. W. F. Gadkariem, 'Valproic Acid and Sodium Valproate: Comprehensive Profile', in Profiles of Drug Substances, Excipients and Related Methodology, vol. 32, Academic Press, 2006, pp. 209-240. View Source
HDAC Inhibition in Cell-Free Assays
Sodium valproate exhibits a specific inhibitory profile against histone deacetylase (HDAC) enzymes. In a comparative study, it showed IC50 values of 35.5 µM for HDAC1 and 59.3 µM for HDAC2. In comparison, another well-known short-chain fatty acid HDAC inhibitor, sodium butyrate, demonstrated IC50 values of 8.3 µM for HDAC1 and 7.0 µM for HDAC2 [1]. Other sources report an IC50 of 400 µM for HDAC1 and a general range of 0.5-2 mM for HDAC inhibition by sodium valproate [REFS-2, REFS-3].
Sodium butyrate is a more potent HDAC1 inhibitor than sodium valproate in this assay.
Conditions
Cell-free enzymatic assay against recombinant HDAC1.
Why This Matters
The specific IC50 values and relative potency against different HDAC isoforms (Class I vs. Class II) are crucial for researchers designing experiments to probe the role of epigenetic modulation in disease models, as it allows for the selection of the appropriate tool compound based on desired potency and isoform selectivity.
EpigeneticsHDAC InhibitionCancer Research
[1] M. P. F. Berger et al., 'Table 1: IC50 Values of HDAC Inhibitors that Increase Memory Formation in APPswe/PS1dE9 Mutant Mice', Neuropsychopharmacology, 2009. View Source
Pediatric Epilepsy: Efficacy vs. Levetiracetam
In a randomized controlled trial of 211 pediatric patients (2-14 years) with generalized epilepsy, treatment with sodium valproate resulted in a significantly longer seizure-free duration compared to levetiracetam. The mean seizure-free duration was 153.61 ± 53.12 days in the sodium valproate group, versus 135.82 ± 68.79 days in the levetiracetam group [1]. Furthermore, the seizure-free outcome rate at six months was higher in the sodium valproate group (79.8%) compared to the levetiracetam group (66.7%) [1].
Seizure-Free Duration (6 Mo.)Model Context
Sodium Valproate: 153.6 ± 53.1 days (n=94) Levetiracetam: 135.8 ± 68.8 days (n=93)
Target: +17.8 daysComparator: -17.8 days
Reported endpoint response context in a pediatric model. Supports model-response endpoint interpretation for epilepsy research.
Trial context, not a direct clinical recommendation. Specific to generalized epilepsy model populations.
Pediatric NeurologyEpilepsyClinical Trial
Evidence Dimension
Seizure-Free Duration at 6 Months
Target Compound Data
153.61 ± 53.12 days (Sodium Valproate, n=94)
Comparator Or Baseline
135.82 ± 68.79 days (Levetiracetam, n=93)
Quantified Difference
A mean difference of +17.79 days in favor of sodium valproate.
Conditions
Pediatric patients aged 2-14 years with newly diagnosed or inadequately treated generalized epilepsy.
Why This Matters
This direct clinical evidence demonstrates the superior efficacy of sodium valproate in achieving seizure freedom in a specific pediatric patient population, supporting its selection as a first-line therapy in this context.
Pediatric NeurologyEpilepsyClinical Trial
[1] I. Mahajan, P. Kumar, A. Jain, et al., 'Sodium Valproate Versus Levetiracetam in Pediatric Generalized Epilepsy: A Comparative Study', Cureus, vol. 17, no. 12, p. e100114, Dec. 2025. View Source
Sodium Valproate Application Scenarios
Solid Oral Dosage Form Development
Sodium valproate is the active pharmaceutical ingredient (API) of choice for developing solid oral dosage forms, such as immediate-release and extended-release tablets. Its solid-state at room temperature is a prerequisite for common manufacturing processes like direct compression, wet granulation, and roller compaction, which are not feasible with the liquid parent compound, valproic acid [1].
Reproducible In Vitro Dosing
The high aqueous solubility of sodium valproate makes it the ideal form for preparing stock solutions and performing in vitro assays in cell culture or cell-free systems. This ensures complete dissolution and accurate, reproducible dosing in the experimental medium, a significant advantage over the poorly water-soluble valproic acid, which may require the use of organic co-solvents that can confound biological results [2].
Epigenetic and Cancer Research
Sodium valproate is used as a pharmacological tool compound in epigenetic research, specifically for its activity as a histone deacetylase (HDAC) inhibitor. Its well-characterized inhibition profile against Class I HDAC isoforms (e.g., IC50 of 35.5-400 µM for HDAC1) allows researchers to investigate the functional consequences of altering histone acetylation in various disease models, including cancer and neurodegenerative disorders [3].
Analytical Reference Standard
Due to its defined physical and chemical properties, sodium valproate serves as a primary reference standard in analytical chemistry. It is used to develop and validate assay methods for the quantification of valproate in pharmaceutical preparations and biological fluids, employing techniques such as HPLC and GC. Its stability and high purity make it a reliable calibrator for ensuring the accuracy and precision of analytical results [4].
Application
Selection Property
Validation Focus
Solid Oral Dosage Form Research
Solid-state at room temperature
Direct compression, granulation, and roller compaction compatibility
In Vitro Assay & Dosing Studies
High aqueous solubility
Complete dissolution in culture media without confounding co-solvents
Epigenetic Pathway & Cancer Model Research
HDAC Class I inhibition profile
Histone acetylation pathway-response and model-response interpretation
Analytical Method Validation
Crystalline purity and chemical stability
HPLC/GC calibrator reliability, precision, and accuracy verification
[1] United States Patent 6077542. Solid substances comprising valproic acid and sodium valproate. Issued June 20, 2000. View Source
[2] O. H. Aboul-Enein, A. A. Al-Badr, and S. W. F. Gadkariem, 'Valproic Acid and Sodium Valproate: Comprehensive Profile', in Profiles of Drug Substances, Excipients and Related Methodology, vol. 32, Academic Press, 2006, pp. 209-240. View Source
[3] M. P. F. Berger et al., 'Table 1: IC50 Values of HDAC Inhibitors that Increase Memory Formation in APPswe/PS1dE9 Mutant Mice', Neuropsychopharmacology, 2009. View Source
[4] A. R. Pires, A. N. Araújo, C. M. Barbosa, M. C. B. S. M. Montenegro, 'Assessment of Dissolution Profiles of Brand and Generic Valproic Acid Formulations Based on an Experimental Clean Automatic Approach', International Journal of PharmTech Research, vol. 2, no. 4, pp. 2275-2283, Oct.-Dec. 2010. View Source
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